Methyl 3-(dimethylcarbamoyl)benzoate

LogP Lipophilicity ADME

Methyl 3-(dimethylcarbamoyl)benzoate (CAS 69383-71-7) is a benzoate ester carrying a dimethylcarbamoyl substituent at the meta position (C₁₁H₁₃NO₃, MW 207.23). It belongs to the class of N,N-dimethylcarbamoyl‐substituted benzoic acid esters, a family widely used as synthetic intermediates in medicinal chemistry.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 69383-71-7
Cat. No. B1354732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(dimethylcarbamoyl)benzoate
CAS69383-71-7
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=CC=C1)C(=O)OC
InChIInChI=1S/C11H13NO3/c1-12(2)10(13)8-5-4-6-9(7-8)11(14)15-3/h4-7H,1-3H3
InChIKeyKSHGKHGTHNEELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(dimethylcarbamoyl)benzoate (CAS 69383-71-7) – Key Physicochemical Properties and Compound-Class Context for Procurement Decisions


Methyl 3-(dimethylcarbamoyl)benzoate (CAS 69383-71-7) is a benzoate ester carrying a dimethylcarbamoyl substituent at the meta position (C₁₁H₁₃NO₃, MW 207.23). It belongs to the class of N,N-dimethylcarbamoyl‐substituted benzoic acid esters, a family widely used as synthetic intermediates in medicinal chemistry. Its predicted boiling point is 354.2±25.0 °C, density 1.134±0.06 g/cm³, and pKa −1.87±0.70 . Commercially, the compound is routinely supplied at ≥96% purity with batch-specific QC documentation (NMR, HPLC, GC) . These baseline properties distinguish it within the broader family of dimethylcarbamoyl benzoates—specifically from its ortho (2‑), para (4‑) isomers, and the corresponding free acid—making deliberate positional selection essential for reproducible research outcomes.

Why Methyl 3-(dimethylcarbamoyl)benzoate Cannot Be Interchanged with Its Ortho, Para, or Acid Analogs in Scientific Workflows


The position of the dimethylcarbamoyl group on the benzoate ring dictates both the compound's physicochemical profile and its biological or synthetic utility. The meta‑substituted target compound exhibits a predicted LogP of 1.175 , whereas the para isomer shows a computed XLogP of approximately 1.63 —a meaningful lipophilicity difference that affects solubility, membrane permeability, and chromatographic behavior. Similarly, replacing the methyl ester with the free carboxylic acid (3‑(dimethylcarbamoyl)benzoic acid, CAS 858981-15‑4) alters both hydrogen‑bonding capacity and reactivity, preventing direct drop‑in substitution in multi‑step syntheses. The quantitative comparisons in Section 3 demonstrate that these regioisomeric and functional‑group variants are not functionally interchangeable.

Methyl 3-(dimethylcarbamoyl)benzoate – Head‑to‑Head Quantitative Differentiation Against Positional Isomers and Functional‑Group Analogs


Lipophilicity Differentiation: Meta‑Substituted Methyl Ester Exhibits Lower LogP than the Para‑Substituted Isomer

The meta‑positioned dimethylcarbamoyl group in Methyl 3‑(dimethylcarbamoyl)benzoate results in a predicted LogP of 1.175 , whereas its para‑substituted counterpart (Methyl 4‑(dimethylcarbamoyl)benzoate, CAS 21928‑11‑0) exhibits a computed XLogP of approximately 1.63 . This ΔLogP of ≈0.46 is substantial for isomeric compounds of identical molecular formula and indicates that the meta isomer is measurably less lipophilic, which directly affects reversed‑phase HPLC retention, solubility, and passive membrane diffusion.

LogP Lipophilicity ADME Chromatography

Enzyme Inhibition Profile: Meta Isomer Shows Weak Dihydroorotase Inhibition, Distinct from Ortho Isomer's Orexin Receptor Activity

Methyl 3‑(dimethylcarbamoyl)benzoate was evaluated against dihydroorotase enzyme from mouse Ehrlich ascites cells and exhibited an IC₅₀ of 1.80×10⁵ nM (180 µM) at pH 7.37 [1], indicating weak inhibition. In contrast, Methyl 2‑(dimethylcarbamoyl)benzoate (ortho isomer) showed antagonist activity at the human orexin 2 receptor with an IC₅₀ of 771 nM in CHO cells [2]. While the assay targets differ, the data illustrate that the two positional isomers engage entirely distinct biological targets and potency ranges.

Dihydroorotase Orexin receptor Enzyme inhibition Selectivity

Synthetic Utility Differentiation: Meta Isomer Serves as a Building Block for Orexin Receptor Agonists; Ortho Isomer Is a Direct Antagonist Scaffold

The meta‑substituted acid analog, 3‑(dimethylcarbamoyl)benzoic acid (CAS 858981‑15‑4), is explicitly cited as an intermediate in the preparation of sulfonamide derivatives that act as orexin receptor agonists . Methyl 3‑(dimethylcarbamoyl)benzoate is the methyl ester prodrug form of this acid and serves the same synthetic entry point. Conversely, Methyl 2‑(dimethylcarbamoyl)benzoate is reported as a direct orexin 2 receptor antagonist scaffold (IC₅₀ = 771 nM) [1]. This functional dichotomy—agonist pathway building block versus direct antagonist—represents a fundamental difference in application scope.

Orexin receptor Agonist Building block Medicinal chemistry

Ester vs. Free Acid: Methyl Ester Exhibits Predicted pKa = −1.87, Distinct from the Carboxylic Acid Analog

Methyl 3‑(dimethylcarbamoyl)benzoate has a predicted pKa of −1.87±0.70 , characteristic of a neutral ester. In contrast, 3‑(dimethylcarbamoyl)benzoic acid (MW 193.19) possesses a carboxylic acid proton with a pKa typically in the range of 3.5–4.5 (benzoic acid analog). This pKa difference of ≥5 units means that under physiological or mildly basic conditions, the acid will exist predominantly as a carboxylate anion with dramatically higher aqueous solubility, whereas the methyl ester remains neutral and more lipophilic—directly impacting extraction, formulation, and synthetic coupling strategies.

pKa Reactivity Solubility Salt formation

Methyl 3-(dimethylcarbamoyl)benzoate – Recommended Application Scenarios Based on Verified Differentiation Evidence


Synthesis of Orexin Receptor Agonist Candidates via Sulfonamide Derivatization

Methyl 3‑(dimethylcarbamoyl)benzoate is directly applicable as a building block for orexin receptor agonist programs. The meta‑positioned dimethylcarbamoyl group is explicitly employed in the preparation of sulfonamide derivatives that act as orexin receptor agonists, as documented in PCT patent literature . Its ester functionality allows for controlled hydrolysis to the free acid when required, providing synthetic flexibility that its ortho‑ and para‑positional isomers do not offer in the same agonist‑focused context .

Chromatographic Method Development Requiring Moderate Lipophilicity (LogP ~1.2)

With a predicted LogP of 1.175, Methyl 3‑(dimethylcarbamoyl)benzoate is measurably less lipophilic than the para isomer (XLogP ≈ 1.63) . This property makes it the preferred choice for reversed‑phase HPLC method development where moderate retention and good peak symmetry are desired, and where substitution with the more lipophilic para isomer would shift retention times and alter resolution characteristics .

Negative Control or Reference Compound for Dihydroorotase Inhibition Assays

The compound exhibits an IC₅₀ of 180 µM against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 , establishing it as a weakly active reference compound. In programs where potent dihydroorotase inhibitors are sought, Methyl 3‑(dimethylcarbamoyl)benzoate can serve as a benchmark negative control with quantified residual activity, enabling robust assay window definition.

Ester‑Protected Intermediate for Multi‑Step Syntheses Requiring pH‑Neutral Conditions

With a predicted pKa of −1.87 , the methyl ester remains neutral across a broad pH range, unlike the free acid analog which ionizes at pH >~4. This neutrality facilitates its use in reactions sensitive to acidic protons or anionic species, such as organometallic couplings or base‑sensitive transformations, where the free acid would be incompatible.

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